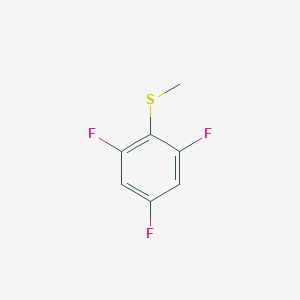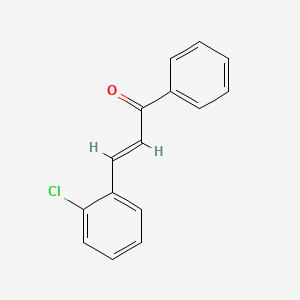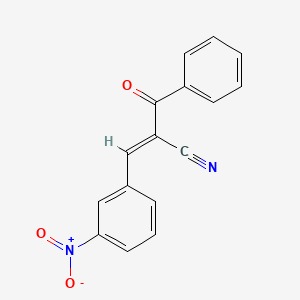
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene (9-HM2-MPAF) is a fluorescent compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a highly versatile compound that has been used in a variety of studies, from drug delivery to imaging. 9-HM2-MPAF is a member of the maleimide family of compounds, which are characterized by their ability to form covalent bonds with proteins. 9-HM2-MPAF is also known for its ability to interact with other molecules, including DNA and RNA.
科学研究应用
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has been used in a variety of scientific research applications. It has been used as a fluorescent reporter molecule in studies of gene expression, protein-protein interactions, and protein-DNA interactions. It has also been used in studies of cell signaling, drug delivery, and imaging. This compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
作用机制
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene binds to proteins through a covalent bond. This covalent bond is formed when the maleimide group of this compound reacts with the amino acid residues of the protein. This covalent bond is strong and stable, allowing this compound to remain bound to the protein for an extended period of time. This covalent bond also allows this compound to interact with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and interact with other molecules, such as DNA and RNA. It has also been shown to affect the structure and function of proteins, as well as to affect cell signaling pathways. In addition, this compound has been shown to affect the uptake and release of drugs in cells, as well as to affect the metabolism of drugs in cells.
实验室实验的优点和局限性
One of the main advantages of using 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene in lab experiments is its versatility. It can be used in a variety of studies, from gene expression to drug delivery. It is also easy to synthesize and can be used in a variety of lab techniques. However, one of the main limitations of using this compound is its relatively low fluorescence intensity. This can make it difficult to detect in some experiments.
未来方向
There are a number of potential future directions for 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene research. One potential direction is to further explore its applications in drug delivery and imaging. Another potential direction is to investigate its effects on cell signaling pathways. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Finally, this compound could be used to study the metabolism of drugs in cells.
合成方法
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene can be synthesized using a variety of methods, including the Wittig reaction, the Vilsmeier-Haack reaction, and the Barbier reaction. In the Wittig reaction, this compound is synthesized by reacting a maleimide with an aldehyde. In the Vilsmeier-Haack reaction, this compound is synthesized by reacting a maleimide with an amine. In the Barbier reaction, this compound is synthesized by reacting a maleimide with a carboxylic acid. All of these methods are relatively straightforward and can be used to synthesize this compound in a laboratory setting.
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUHVREGVTVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)
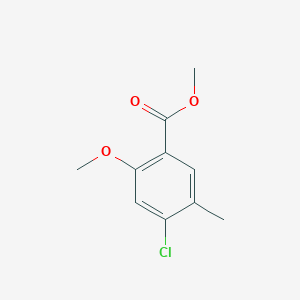


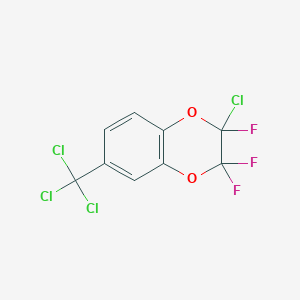
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)




